2-Methyl-5-(propan-2-yl)cyclohexan-1-amine
Description
2-Methyl-5-(propan-2-yl)cyclohexan-1-amine is a saturated cyclic amine derived from the monoterpenoid menthol (B31143). As a chiral molecule, it exists in several stereoisomeric forms, including the diastereomers menthylamine, neomenthylamine, isomenthylamine, and neoisomenthylamine. mpg.de The specific arrangement of the methyl, isopropyl, and amino groups on the cyclohexane (B81311) ring gives each stereoisomer unique three-dimensional properties. These structural nuances are pivotal to their function in chemical synthesis. The amino derivatives of the menthol series have become important chiral auxiliaries for asymmetric syntheses. mpg.de Academic research has focused on understanding the precise stereochemistry of these compounds and harnessing their chirality to control the outcomes of chemical reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-propan-2-ylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)10(11)6-9/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRPUNUGMSQVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 5 Propan 2 Yl Cyclohexan 1 Amine and Its Stereoisomers
Stereoselective Synthesis Approaches for Menthylamine
The synthesis of specific stereoisomers of menthylamine is of significant interest due to the influence of chirality on the properties and applications of its derivatives. Menthylamine and its related compounds are valuable as chiral auxiliaries and building blocks in asymmetric synthesis. d-nb.info
Reductive Amination Strategies for Menthylamine Derivatives
Reductive amination is a cornerstone method for the synthesis of amines, including menthylamine, from carbonyl compounds. wikipedia.orglibretexts.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of menthylamine, the readily available ketone, menthone, serves as the primary precursor. echemi.comwikipedia.org
The reaction proceeds in two main steps:
Imine Formation: Menthone reacts with ammonia (to produce a primary amine) or a primary amine (to produce a secondary amine) under mildly acidic conditions to form a menthone-derived imine.
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond.
A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions. libretexts.org
Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics | Reference |
|---|---|---|
| Sodium Borohydride (NaBH₄) | A common and cost-effective reducing agent, though it can also reduce the starting ketone if conditions are not optimized. | masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent that is particularly effective for reducing imines in the presence of ketones, as it is more selective for the protonated iminium ion. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reagent, often used for reductive aminations under non-acidic conditions. | masterorganicchemistry.com |
The stereochemical outcome of the reduction is highly dependent on the reducing agent and the reaction conditions, which can be tuned to favor the formation of a particular stereoisomer of menthylamine. Asymmetric reductive amination, employing chiral catalysts or auxiliaries, can also be utilized to achieve high enantiomeric purity in the final product. wikipedia.org
Electrochemical Synthesis Pathways of Menthylamines
Electrochemical methods offer a sustainable and often highly selective alternative to traditional chemical synthesis. digitellinc.com These techniques can minimize the use of chemical reagents and operate under mild conditions. The electrochemical generation of menthylamines has been successfully demonstrated, particularly through the reduction of menthone-derived oximes. d-nb.info
This synthetic strategy involves two key stages:
Oxime Formation: Menthone is reacted with hydroxylamine hydrochloride under alkaline conditions to produce the corresponding enantiomerically pure menthone oxime in good yields.
Electrochemical Reduction: The oxime is then subjected to cathodic reduction. This electrochemical step reduces the C=N double bond of the oxime to form the desired menthylamine.
A study on the electrochemical synthesis of 8-substituted (1R,3R,4S)-menthylamines highlighted that this method can exhibit pronounced diastereoselectivity. d-nb.info This selectivity is attributed to 1,3-diaxial interactions within the molecule during the reduction process, which favors the formation of one diastereomer over the other. d-nb.info While this specific study focused on 8-substituted derivatives, the principle is directly applicable to the synthesis of unsubstituted menthylamine. The electrochemical oxidation of menthone has also been investigated, leading to products like lactones, which underscores the electrochemical reactivity of the p-menthane skeleton. advanceseng.com
Chiral Resolution Techniques for Enantiopure Menthylamines
Since many synthetic routes yield a mixture of stereoisomers (a racemic or diastereomeric mixture), chiral resolution is a critical step in obtaining enantiomerically pure menthylamines. The most common method for resolving amines involves the formation of diastereomeric salts.
This technique is based on the reaction of the racemic amine mixture with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.
Steps in Chiral Resolution by Diastereomeric Salt Formation:
Salt Formation: The racemic menthylamine is treated with an enantiopure chiral acid (e.g., tartaric acid, mandelic acid) in a suitable solvent.
Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. The less soluble salt crystallizes out of the solution and can be isolated by filtration.
Liberation of the Amine: The separated diastereomeric salt is then treated with a base to neutralize the acid and liberate the enantiomerically pure amine.
This process can be repeated with the mother liquor to isolate the other enantiomer. The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.
Chemical Derivatization and Functionalization of the 2-Methyl-5-(propan-2-yl)cyclohexan-1-amine Skeleton
The menthylamine skeleton can be chemically modified at two primary locations: the nitrogen atom of the amino group and the cyclohexyl ring. These modifications allow for the synthesis of a wide array of derivatives with tailored properties.
N-Substitution Reactions of this compound
The lone pair of electrons on the nitrogen atom of menthylamine makes it a good nucleophile, allowing it to readily participate in N-substitution reactions. wikipedia.org These reactions are fundamental for creating secondary, tertiary, and quaternary ammonium salts, as well as amides and sulfonamides.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. A common method is the reaction of menthylamine with alkyl halides (e.g., methyl iodide, benzyl bromide) via an SN2 mechanism. masterorganicchemistry.com However, a significant drawback of this method is the potential for overalkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further to form a tertiary amine and subsequently a quaternary ammonium salt. masterorganicchemistry.comwikipedia.org To achieve mono-alkylation, reductive amination with an appropriate aldehyde or ketone is often a more controlled approach. masterorganicchemistry.com The N-alkylation of amines with alcohols, catalyzed by transition metals, is another industrially important method. google.comnih.gov
N-Acylation: Menthylamine reacts with acylating agents such as acid chlorides or acid anhydrides to form amides. This reaction is typically robust and high-yielding. For example, reacting menthylamine with acetyl chloride in the presence of a base would yield N-menthylacetamide.
N-Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides.
Representative N-Substitution Reactions of Menthylamine
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Methylation | Methyl Iodide (CH₃I) | Secondary Amine |
| N-Benzylation | Benzyl Bromide (C₆H₅CH₂Br) | Secondary Amine |
| N-Acetylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Amide |
Cyclohexyl Ring Functionalization Studies
Functionalization of the p-menthane skeleton of menthylamine, beyond the amino group, allows for the introduction of other functional groups onto the cyclohexyl ring. nih.gov This can alter the steric and electronic properties of the molecule significantly. Research in this area often draws from the broader field of terpene chemistry, where the biotransformation and enzymatic functionalization of the p-menthane ring are well-documented. nih.govresearchgate.net
Microorganisms and isolated enzymes have been shown to be effective in catalyzing specific and selective functionalization reactions on the p-menthane skeleton, often at positions that are difficult to access through traditional chemical methods. nih.gov These transformations can include:
Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the ring.
Oxidation: The conversion of methyl groups to carboxylic acids or methylene groups to ketones.
These biotransformations highlight the potential for creating a diverse range of functionalized menthylamine derivatives. dntb.gov.ua While much of the research has focused on related terpenes like limonene and menthol (B31143), the enzymatic systems involved could be applied to the menthylamine scaffold to produce novel, functionalized compounds.
Stereochemical Investigations and Conformational Analysis of 2 Methyl 5 Propan 2 Yl Cyclohexan 1 Amine Isomers
Diastereomeric and Enantiomeric Purity Assessment in Menthylamine Synthesis
The synthesis of menthylamine often results in a mixture of diastereomers and enantiomers. The assessment of the purity of these mixtures is critical for their application in stereoselective reactions. Various analytical techniques are employed to determine the diastereomeric excess (de) and enantiomeric excess (ee) of menthylamine samples.
Research Findings:
Chiral Derivatizing Agents: One common method for determining the enantiomeric purity of amines like menthylamine is through the use of chiral derivatizing agents (CDAs). These agents react with the amine enantiomers to form diastereomeric adducts, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing both diastereomeric and enantiomeric purity. libretexts.org By converting enantiomers into diastereomers, their NMR spectra, which are otherwise identical, become distinct. libretexts.org The integration of the signals corresponding to each diastereomer allows for the calculation of the diastereomeric and, consequently, the enantiomeric excess.
Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another widely used method for separating and quantifying enantiomers and diastereomers of chiral amines. mdpi.com This technique allows for the direct separation of the stereoisomers, and the relative peak areas provide a measure of their purity.
Table 1: Methods for Purity Assessment of Menthylamine Isomers
| Analytical Method | Principle | Application |
|---|---|---|
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra | Determination of enantiomeric excess |
Conformational Preferences and Dynamics of the Menthylamine Cyclohexane (B81311) Ring
The cyclohexane ring of menthylamine, like other substituted cyclohexanes, exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents (amino, methyl, and isopropyl groups) can occupy either axial or equatorial positions, and the relative stability of the conformers is determined by the steric interactions between these groups.
Research Findings:
Chair Conformation: The chair conformation is the most stable arrangement for the cyclohexane ring in menthylamine.
Equatorial Preference: Large substituents preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain. In the case of menthylamine, the bulky isopropyl group strongly favors an equatorial position. The conformational preference of the methyl and amino groups depends on the specific stereoisomer.
Conformational Equilibrium: The different stereoisomers of menthylamine (menthylamine, neomenthylamine, isonmenthylamine, and neoisomenthylamine) exhibit different conformational equilibria. These equilibria are influenced by the relative stereochemistry of the three substituents. For instance, in menthylamine, all three substituents can occupy equatorial positions in one of the chair conformations, leading to a highly stable conformer. In other isomers, at least one substituent is forced into an axial position, resulting in higher conformational energy.
Table 2: Conformational Preferences of Menthylamine Isomers
| Isomer | Most Stable Conformer Description | Key Steric Interactions |
|---|---|---|
| Menthylamine | All substituents equatorial | Minimal steric strain |
| Neomenthylamine | Amino group axial, methyl and isopropyl groups equatorial | 1,3-diaxial interaction involving the amino group |
| Isomenthylamine | Methyl group axial, amino and isopropyl groups equatorial | 1,3-diaxial interaction involving the methyl group |
Advanced Spectroscopic Analysis for Configurational and Conformational Assignment
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, optical rotation, and circular dichroism, are indispensable for the unambiguous assignment of the configuration and conformation of menthylamine stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Menthylamine Stereoisomers
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For menthylamine stereoisomers, both ¹H and ¹³C NMR are used to elucidate their structure and conformational preferences.
Research Findings:
Chemical Shifts: The chemical shifts of the protons and carbons in the cyclohexane ring are highly sensitive to their axial or equatorial orientation. Axial protons are typically shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their equatorial counterparts. Similarly, axial and equatorial carbons have distinct chemical shifts in the ¹³C NMR spectrum.
Coupling Constants: The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. The magnitude of the vicinal coupling constants (³JHH) can be used to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, thus providing valuable information about the conformation of the cyclohexane ring.
Table 3: Representative ¹H NMR Chemical Shift Ranges for Menthylamine Protons
| Proton | Orientation | Chemical Shift (ppm) |
|---|---|---|
| H1 (attached to C-NH₂) | Axial | Lower ppm |
| H1 (attached to C-NH₂) | Equatorial | Higher ppm |
| Methyl Protons | - | Varies with stereoisomer |
Optical Rotation and Circular Dichroism (CD) Studies on Menthylamine Isomers
Optical rotation and circular dichroism are chiroptical techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules.
Research Findings:
Optical Rotation: Each enantiomer of a chiral compound rotates the plane of polarized light by an equal amount but in opposite directions. The specific rotation [α] is a characteristic physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). The sign and magnitude of the specific rotation can be used to distinguish between enantiomers and to determine the enantiomeric excess of a sample. A detailed study on menthol (B31143) and menthylamine isomers has shown that the correct determination of the conformer population mix is crucial for the accurate prediction of the absolute configuration from calculated optical rotation data.
Circular Dichroism: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of a molecule, including its absolute configuration and conformation. While the electronic transitions of menthylamine isomers are in the far-UV region, making direct ECD measurements challenging, vibrational circular dichroism (VCD) can be a powerful tool for their stereochemical analysis.
Table 4: Experimental Specific Rotation Values for Menthylamine Isomers
| Isomer | Specific Rotation [α]D (Solvent) |
|---|---|
| (-)-Menthylamine | -39.5° (neat) |
| (+)-Neomenthylamine | +45.5° (neat) |
| (+)-Isomenthylamine | +28.0° (neat) |
Note: The sign of rotation can vary with the solvent.
Computational Chemistry and Theoretical Studies on 2 Methyl 5 Propan 2 Yl Cyclohexan 1 Amine
Quantum Chemical Calculations for Molecular Structure and Energetics of Menthylamines
Quantum chemical calculations serve as a cornerstone for elucidating the molecular structure and energetics of complex organic molecules like menthylamines. nih.gov These computational techniques are used to calculate fundamental properties such as the equilibrium geometry (bond lengths and angles), vibrational frequencies, and the relative energies of different stereoisomers and conformers. mdpi.com For a molecule with multiple chiral centers and rotatable bonds like menthylamine, these methods can predict the most stable three-dimensional arrangements and the energy barriers between them, offering insights that are often difficult to obtain through experimental means alone. nih.gov
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods for studying molecular systems of moderate to large size. rsc.org It provides a robust balance between computational accuracy and resource requirements, making it well-suited for analyzing the conformational landscape of molecules like menthylamine. rsc.orgscielo.org.mx DFT calculations are employed to explore a molecule's potential energy surface (PES), which is a map of the energy as a function of its geometry. By identifying the minima on this surface, chemists can determine the most stable conformers. scielo.org.mxnih.gov
A significant challenge in studying flexible molecules is the sheer number of possible conformations, which can make DFT calculations computationally expensive. rsc.org The choice of the specific DFT functional and basis set is critical and can influence the accuracy of the results. nih.gov For example, studies on similar cyclic organic molecules often compare results from various functionals, such as B3LYP or PBE1PBE, with different basis sets like 6-311G** or cc-pVTZ, to ensure a reliable conformational picture is achieved. scielo.org.mxnih.gov These calculations yield crucial data on the relative stability of conformers, which is governed by a delicate balance of steric hindrance and intramolecular interactions.
Table 1: Comparison of Common DFT Functionals
This interactive table provides an overview of DFT functionals often used in computational studies of organic molecules.
| Functional | Type | General Characteristics |
| B3LYP | Hybrid GGA | A widely used functional known for its good balance of accuracy and efficiency for a broad range of organic molecules and properties. scielo.org.mxnih.gov |
| PBE1PBE | Hybrid GGA | Often provides good results for thermochemistry and reaction barriers, but its performance can vary. nih.gov |
| B98 | Hybrid GGA | A functional that often shows high correlation with experimental results for rotational strengths in vibrational circular dichroism (VCD) spectra. nih.gov |
| MPW1PW91 | Hybrid GGA | Another popular functional used for general-purpose calculations of molecular structure and energetics. nih.gov |
Table 2: Key Parameters Obtained from DFT Calculations for Molecular Systems
This table outlines the types of data generated from DFT calculations and their significance in understanding molecular properties.
| Parameter | Significance |
| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. |
| Relative Energy (ΔE) | Determines the relative stability of different conformers or isomers; lower energy indicates higher stability. scielo.org.mx |
| Rotational Barrier | The energy required to rotate around a single bond, which dictates conformational flexibility. scielo.org.mx |
| Dipole Moment | Indicates the polarity of the molecule, which influences its solubility and intermolecular interactions. mdpi.com |
| HOMO-LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's reactivity and electronic properties. mdpi.com |
| NBO Charges | Natural Bond Orbital analysis provides information about the charge distribution on individual atoms. scielo.org.mx |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from fundamental physical principles, without the use of experimental data or empirical parameters. rsc.orgresearchgate.net These methods, which include Hartree-Fock (HF) and more advanced post-Hartree-Fock techniques, are generally more computationally demanding than DFT but can offer higher accuracy. They are often used to provide benchmark results or to study systems where standard DFT functionals may not be adequate. rsc.org
In the context of menthylamines, ab initio calculations are particularly valuable for performing a detailed conformational analysis. For flexible molecules with multiple rotamers, these methods can accurately identify all stable conformers and compute their geometries and relative energies. rsc.org For instance, studies on analogous flexible amide molecules have shown that ab initio calculations can successfully identify stable rotamers and quantify the energy difference between them. Furthermore, when combined with solvation models like the self-consistent reaction field (SCRF), these calculations can predict how the conformational equilibrium shifts in different solvent environments, an effect driven by the changing polarity of the surroundings. rsc.org This approach would be directly applicable to understanding the conformational behavior of the amine and isopropyl groups on the menthylamine cyclohexane (B81311) ring.
Mechanistic Insights from Theoretical Calculations Related to Menthylamine Transformations
Beyond determining static molecular structures, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. nih.gov Theoretical calculations allow researchers to map the entire reaction pathway for transformations involving menthylamine, providing a detailed, step-by-step understanding of the reaction mechanism. This includes identifying short-lived intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate that connects reactants to products. cmu.edu
The calculated energy of the transition state determines the activation energy (or activation barrier) of a reaction, which is a key factor controlling the reaction rate. nih.gov By comparing the activation energies of different possible pathways, chemists can predict which mechanism is kinetically favored. nih.gov For example, DFT studies on the demethylation of simple amines catalyzed by enzymes have been used to computationally assess two competing mechanisms—C–H hydroxylation and a double hydrogen atom transfer—to determine that both are energetically accessible. nih.gov Similarly, ab initio calculations have been applied to the Michael addition reaction involving amines to reveal that the proton relay, rather than the initial nucleophilic attack, is the rate-determining step. cmu.edu These computational approaches provide profound mechanistic insights that are often inaccessible to experimental techniques alone, enabling a deeper understanding of the reactivity of functional groups like the one present in 2-Methyl-5-(propan-2-yl)cyclohexan-1-amine.
Applications of 2 Methyl 5 Propan 2 Yl Cyclohexan 1 Amine in Asymmetric Synthesis and Catalysis
2-Methyl-5-(propan-2-yl)cyclohexan-1-amine as a Chiral Auxiliary
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer of the product. researchgate.netnih.gov After the desired stereoselective reaction, the auxiliary is removed and can ideally be recovered for reuse. nih.gov Menthylamine, with its inherent chirality, serves this purpose effectively in various organic reactions.
Role in Inducing Stereoselectivity in Organic Reactions
The stereodirecting influence of this compound stems from its conformationally rigid cyclohexane (B81311) skeleton, which features three stereocenters. When attached to a prochiral molecule, typically via an imine or amide linkage, the bulky isopropyl and adjacent methyl groups effectively shield one face of the reactive center. This steric hindrance forces an incoming reagent to approach from the less hindered face, resulting in the preferential formation of one diastereomer over the other.
A notable example of this principle is seen in enantioselective intramolecular hydroamination reactions. While not using menthylamine directly as a stoichiometric auxiliary, Marks et al. developed ansa-lanthanocene complexes bearing menthyl- and neomenthyl-substituted ligands for the catalytic hydroamination/cyclization of alkenes. These catalysts, where the chiral information originates from the menthyl framework, afforded pyrrolidine (B122466) products with up to 74% enantiomeric excess (ee). researchgate.net The stereoselectivity in these systems is dictated by the chiral environment created by the catalyst, a direct extension of the principles governing chiral auxiliaries. In a more classical application, menthylamine can be condensed with a prochiral ketone to form a chiral imine. Subsequent reduction of this imine, for instance with hydride reagents, leads to a chiral amine, where the stereochemical outcome is biased by the menthyl group. wikipedia.org
Methodologies for Chiral Auxiliary Recovery and Recycling
A critical aspect of the utility and economic viability of chiral auxiliaries is the ability to efficiently cleave and recover them in an enantiopure form for reuse. nih.govbristol.ac.uk For auxiliaries like this compound that are typically linked via an amide or imine bond, several cleavage strategies exist.
Hydrolysis: The most common method for cleaving amide-linked auxiliaries is through acidic or basic hydrolysis. researchgate.net For example, an N-acyl menthylamine derivative can be treated with aqueous acid (e.g., HCl) or a strong base (e.g., NaOH or LiOH) to liberate the chiral carboxylic acid product and the menthylamine salt. The chiral amine can then be recovered from the aqueous layer by neutralization with a base, followed by extraction into an organic solvent.
Reductive Cleavage: For some substrates, direct hydrolysis may be too harsh. In such cases, reductive cleavage offers a milder alternative. For instance, an N-acyl menthylamine can be reduced with a strong hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol and recover the intact menthylamine.
Modern Recycling Techniques: To improve efficiency and sustainability, continuous flow processes have been developed for auxiliary-mediated synthesis, which integrate the reaction, product separation, and auxiliary recovery into a single automated process. wikipedia.orgenamine.net While demonstrated for auxiliaries like Oppolzer's sultam, this "pseudo-catalytic" approach, where the auxiliary is recycled in real-time, is applicable to other valuable auxiliaries like menthylamine, significantly improving atom and step economy. wikipedia.orgenamine.net A strategy for another chiral amine involved facile removal with N-iodosuccinimide, followed by reclamation of the auxiliary via reductive amination, a technique that could be adapted for menthylamine derivatives. researchgate.net
Menthylamine-Derived Ligands in Transition Metal Catalysis
Beyond its role as a stoichiometric auxiliary, this compound is a valuable scaffold for the synthesis of chiral ligands for asymmetric catalysis. researchgate.netdicp.ac.cn The primary amine functionality provides a convenient attachment point for introducing other coordinating groups, such as phosphines, to create bidentate or tridentate ligands. d-nb.infonih.gov These ligands coordinate to a transition metal (e.g., rhodium, ruthenium, or iridium), forming a chiral catalyst that can mediate a wide range of enantioselective transformations. youtube.com
Design and Synthesis of Chiral Menthylamine-Based Ligands
The design of effective chiral ligands often involves creating a rigid backbone to effectively transmit chiral information from the ligand to the substrate during the catalytic cycle. The menthyl framework provides this necessary rigidity. A common strategy for ligand synthesis involves the formation of an imine (Schiff base) by condensing menthylamine with an aldehyde that contains a second donor atom, such as a phosphine (B1218219) group.
For example, a chiral P,N-ligand can be synthesized by reacting (-)-menthylamine with o-(diphenylphosphino)benzaldehyde. The resulting Schiff base ligand possesses both a nitrogen and a phosphorus atom, which can chelate to a metal center. The stereochemistry of the reaction is then controlled by the chiral environment established by the bulky menthyl group positioned in close proximity to the catalytic site. This modular approach allows for the synthesis of a library of ligands with varied steric and electronic properties by modifying either the amine or the phosphine-containing component. d-nb.info
Enantioselective Catalytic Reactions Mediated by Menthylamine Ligands
Chiral ligands derived from menthylamine can be employed in a variety of important transition-metal-catalyzed reactions. The success of these reactions relies on the ability of the chiral ligand to create a well-defined and asymmetric coordination sphere around the metal. researchgate.net This chiral pocket differentiates between the two prochiral faces of the substrate or between competing reaction pathways, leading to high enantioselectivity. youtube.comyoutube.com
Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most powerful and widely used methods for producing enantiomerically pure compounds, particularly chiral alcohols and amines. youtube.comnih.gov The reaction involves the addition of hydrogen across a double bond (C=C, C=O, or C=N) mediated by a chiral transition metal catalyst. Catalysts for this transformation often consist of ruthenium, rhodium, or iridium complexed with chiral phosphine, diamine, or amino alcohol ligands. nih.govyoutube.comnih.gov
While specific literature reports on asymmetric hydrogenation using ligands directly synthesized from this compound are limited, the performance of catalysts based on structurally similar chiral backbones, such as chiral cyclohexane-1,2-diamine, is well-documented and provides a strong indication of their potential. nih.gov For instance, ruthenium catalysts bearing chiral P,N,N-tridentate ligands derived from (R,R)-1,2-diphenylethylenediamine have demonstrated high enantioselectivity in the hydrogenation of challenging ketone substrates. nih.gov A hypothetical menthylamine-derived diamine or amino alcohol ligand would be expected to fit into the established mechanistic cycles for these catalysts, where the ligand cooperates with the metal to activate H₂ and deliver it to the substrate with high facial selectivity.
The table below shows representative results for the asymmetric hydrogenation of various ketones using a Ru-catalyst with a P,N,N-ligand derived from a chiral diamine, illustrating the high levels of enantioselectivity that can be achieved with such systems. nih.gov
Table 1: Representative results for the Ru-catalyzed asymmetric hydrogenation of ketones using a chiral P,N,N-diamine ligand system analogous to those that could be derived from menthylamine derivatives. Data sourced from Wills et al. nih.gov
Other Asymmetric Transformations
Following a comprehensive review of scientific literature, no specific applications of This compound in asymmetric transformations, other than its potential use in catalysis, have been documented. Research in the field of asymmetric synthesis extensively details the use of various chiral amines and their derivatives as chiral auxiliaries or reagents to induce stereoselectivity in a wide range of chemical reactions. However, specific studies detailing the role of this compound in non-catalytic asymmetric transformations are not present in the available body of research.
The scientific community has explored a multitude of structurally similar compounds, such as various amino alcohols and other chiral amines, for these purposes. These compounds have been successfully employed as chiral auxiliaries in diastereoselective alkylations, reductions, and other carbon-carbon bond-forming reactions. Nevertheless, direct evidence of the application of this compound in these contexts remains un-reported.
Therefore, this section cannot be populated with detailed research findings or data tables as per the specified outline due to the absence of relevant scientific literature.
Advanced Analytical Techniques for Characterization and Study of 2 Methyl 5 Propan 2 Yl Cyclohexan 1 Amine
High-Resolution Mass Spectrometry for Structural Elucidation of Menthylamines
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of menthylamines. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. docbrown.infonih.gov This precision is critical in distinguishing between isomers and identifying unknown compounds. docbrown.info
The fragmentation patterns observed in mass spectrometry are heavily influenced by the molecule's structure. In the analysis of cyclic amines like menthylamines, characteristic fragmentation pathways such as α-cleavage are predominant. miamioh.edu The initial ionization of the molecule creates a molecular ion ([M]•+), which then undergoes fragmentation. For a simple amine like methylamine (B109427), a common fragmentation is the loss of a hydrogen atom to form a stable [CH₄N]⁺ ion, which often represents the base peak. docbrown.info
In more complex structures like 2-Methyl-5-(propan-2-yl)cyclohexan-1-amine, the fragmentation is more intricate. The stereochemistry of the molecule can significantly influence the relative intensities of fragment ions. core.ac.uk For instance, the spatial arrangement of the methyl, isopropyl, and amine groups on the cyclohexane (B81311) ring will dictate the preferred fragmentation pathways upon electron ionization (EI). HRMS can differentiate fragment ions that may have the same nominal mass but different elemental compositions, providing crucial data for structural elucidation. researchgate.net By analyzing the exact masses of the fragment ions, researchers can piece together the molecular structure and confirm the identity of the menthylamine isomer. core.ac.uk
Chromatography-Based Methods for Purity and Isomeric Separation
Chromatography is a cornerstone for the analysis of menthylamines, offering powerful techniques for assessing purity and separating the various stereoisomers and positional isomers.
Chiral Chromatography for Enantiomeric Excess Determination of Menthylamines
The separation of enantiomers, which are non-superimposable mirror images, is a significant challenge due to their identical physical and chemical properties in an achiral environment. gcms.cz Chiral chromatography is the definitive method for this purpose, enabling the determination of the enantiomeric excess (ee) of chiral compounds like this compound. eijppr.commit.edu This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com
The mechanism of chiral recognition often involves the formation of transient diastereomeric complexes between the analyte and the CSP. eijppr.com These interactions can include hydrogen bonding, π-π interactions, dipole stacking, and inclusion complexation. eijppr.com For the separation of amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used. eijppr.commerckmillipore.commdpi.com
The choice of mobile phase is also critical. For polysaccharide-based CSPs, separations can be performed in normal-phase, reversed-phase, or polar organic modes. mdpi.comresearchgate.net The addition of acidic or basic modifiers to the mobile phase can dramatically affect the separation of basic compounds like amines by forming ion pairs and altering the interactions with the CSP. researchgate.net A study demonstrated that using methanesulfonic acid as a mobile phase additive significantly improved the chiral separation of various amines. researchgate.net
Table 1: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Common Base Material | Typical Mobile Phase Modes | Separation Principle |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives on silica (B1680970) gel | Normal Phase, Reversed Phase, Polar Organic | Hydrogen bonding, dipole-dipole interactions, steric hindrance |
| Cyclodextrin-based | β-cyclodextrin covalently linked to silica | Reversed Phase | Inclusion complexing within the cyclodextrin (B1172386) cavity |
| Pirkle-type | π-electron rich or π-electron deficient aromatic groups | Normal Phase | π-π interactions, hydrogen bonding, dipole stacking |
| Protein-based | Immobilized proteins (e.g., AGP, HSA) | Reversed Phase | Hydrophobic and electrostatic interactions |
Gas Chromatography-Mass Spectrometry (GC-MS) for Menthylamine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like menthylamines. It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. This combination is ideal for determining the purity of a sample and separating different isomers. core.ac.ukresearchgate.net
In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column. Chiral GC columns, often incorporating derivatized cyclodextrins, are specifically designed for the separation of enantiomers. gcms.czlibretexts.org The selection of the appropriate chiral column is critical, as different columns exhibit different selectivities for various classes of compounds. gcms.cz
After separation in the GC column, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of each compound by comparing its fragmentation pattern to spectral libraries. mit.edu The retention time from the GC provides an additional layer of identification. This method is highly effective for identifying impurities and quantifying the relative amounts of different isomers in a menthylamine sample.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Menthylamine Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed three-dimensional structure of organic molecules. For a molecule with multiple stereocenters like this compound, advanced NMR methods are essential for assigning the relative and absolute stereochemistry.
Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information. The chemical shift of each nucleus gives clues about its electronic environment, while spin-spin coupling in the ¹H spectrum reveals which protons are adjacent to one another. youtube.com For example, the ¹³C chemical shift for a simple methylamine appears at approximately 26.9 ppm. docbrown.info In a complex molecule like menthylamine, the ¹H and ¹³C chemical shifts will be unique for each non-equivalent proton and carbon, reflecting the specific stereochemical arrangement. nih.govpitt.edu
Two-dimensional (2D) NMR techniques are required to unravel the complex connectivity and spatial relationships within the molecule. epfl.ch
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds), helping to identify adjacent protons and trace out the carbon skeleton. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing unambiguous C-H bond information. epfl.chsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule together. sdsu.eduyoutube.comyoutube.com
By combining the information from these 2D NMR experiments, chemists can systematically piece together the entire structure of a menthylamine isomer and assign the specific stereochemistry of each chiral center.
Table 2: Application of 2D NMR Techniques for Menthylamine Analysis
| 2D NMR Experiment | Type of Correlation | Information Gained |
|---|---|---|
| COSY | ¹H-¹H | Identifies proton-proton spin coupling networks, revealing adjacent protons. |
| HSQC | ¹H-¹³C (one-bond) | Correlates protons directly to the carbons they are attached to. |
| HMBC | ¹H-¹³C (multiple-bond) | Shows long-range (2-3 bond) couplings, connecting molecular fragments and identifying quaternary carbons. |
Spectroscopic Methods for Chiral Recognition of Menthylamines, including Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. encyclopedia.pub It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. encyclopedia.pub Since enantiomers interact differently with circularly polarized light, they produce ECD spectra that are mirror images of each other, making ECD an excellent method for determining the absolute configuration of a chiral compound. encyclopedia.pubresearchgate.net
The application of ECD for determining the absolute configuration of a molecule like this compound involves comparing the experimentally measured ECD spectrum with a spectrum predicted by theoretical calculations, typically using time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration. nih.govic.ac.uk
For molecules with multiple chromophores, the exciton (B1674681) chirality method can be applied. This method relates the sign of the ECD signals (known as Cotton effects) to the spatial arrangement of the chromophores. nih.gov While the simple amine group itself is a weak chromophore, derivatization of the amine can be used to introduce strong chromophores into the molecule. For example, a protocol has been developed for α-chiral primary amines that involves derivatization and complexation with a copper(I) species, which produces a strong signal in the ECD spectrum that can be used to determine both the absolute configuration and enantiomeric excess. nih.gov This makes ECD a rapid and sensitive tool for the chiral analysis of menthylamines and related compounds. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-5-(propan-2-yl)cyclohexan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the cyclohexanone core. Key steps include introducing methyl and isopropyl groups via condensation (e.g., aldol or Mannich reactions) and subsequent reduction to form the amine. Catalysts like palladium or nickel may enhance hydrogenation efficiency. Purification via column chromatography or recrystallization is critical to isolate the final product. Reaction parameters (temperature, solvent polarity, pH) must be systematically optimized using factorial design experiments .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for the cyclohexane ring (δ 1.2–2.5 ppm for methyl/isopropyl groups) and amine proton (δ 1.5–2.0 ppm, broad).
- IR : Confirm N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 169 for [M+H]⁺) and fragmentation patterns consistent with cyclohexylamine derivatives. Cross-validate with computational tools like Gaussian for predicted spectra .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : Solubility can be assessed in polar (e.g., ethanol, DMSO) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies should include:
- pH-dependent degradation : Use HPLC to monitor decomposition in acidic/basic buffers.
- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–150°C.
- Light sensitivity : Expose to UV-Vis light and track changes via UV spectroscopy. Store in amber vials at 4°C to minimize degradation .
Advanced Research Questions
Q. How can contradictory spectroscopic or chromatographic data be resolved during structural validation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from impurities or stereochemical complexity. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- Chiral HPLC : Detect enantiomeric impurities if asymmetric centers are present.
- Computational Validation : Compare experimental data with density functional theory (DFT)-predicted spectra. Replicate synthesis under controlled conditions to isolate variables .
Q. What experimental designs are suitable for evaluating the biological activity of this compound, such as antimicrobial or anti-inflammatory effects?
- Methodological Answer :
- In vitro assays : Use microbroth dilution (MIC for antimicrobial activity) and COX-2 inhibition assays (for anti-inflammatory potential).
- Dose-response curves : Test concentrations from 1 µM to 100 µM, with positive controls (e.g., ibuprofen for inflammation).
- Cell viability assays (MTT) : Ensure cytotoxicity is assessed alongside efficacy.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey) to confirm significance .
Q. How does this compound compare to structurally similar arylcyclohexylamines in terms of reactivity and bioactivity?
- Methodological Answer : Perform comparative studies using:
- SAR (Structure-Activity Relationship) analysis : Modify substituents (e.g., halogenation) and test effects on receptor binding (e.g., NMDA receptor assays).
- Kinetic studies : Compare reaction rates in nucleophilic substitutions or oxidations.
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins .
Q. What mechanistic insights can computational chemistry provide regarding the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron transfer processes in redox reactions.
- Pharmacophore modeling : Identify critical functional groups for target engagement .
Q. How can enantiomeric purity be assessed, and what impact does it have on pharmacological properties?
- Methodological Answer :
- Chiral resolution : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Circular Dichroism (CD) : Confirm enantiomer-specific optical activity.
- In vivo testing : Compare pharmacokinetics (e.g., half-life, bioavailability) of isolated enantiomers to racemic mixtures .
Q. What are the degradation pathways of this compound under oxidative or hydrolytic conditions, and how can they be mitigated?
- Methodological Answer :
- Forced degradation studies : Expose to H₂O₂ (oxidative) or acidic/alkaline hydrolysis. Monitor via LC-MS to identify byproducts (e.g., cyclohexanone derivatives).
- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems to prolong shelf life.
- Arrhenius modeling : Predict long-term stability from accelerated aging data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
